1,3-Oxazinane hydrochloride is a cyclic organic compound characterized by a six-membered ring containing one nitrogen and one oxygen atom. This compound belongs to the oxazine family, which encompasses various derivatives with significant biological and pharmacological properties. The hydrochloride salt form is particularly notable for its enhanced solubility and stability, making it suitable for various applications in scientific research and medicinal chemistry.
1,3-Oxazinane hydrochloride can be synthesized through several methods involving the reaction of naphthol derivatives, formaldehyde, and amines under various catalytic conditions. Notably, thiamine hydrochloride (Vitamin B1) has been used as a catalyst in environmentally friendly synthesis methods, emphasizing the green chemistry approach in its production .
This compound is classified under heterocyclic compounds due to its ring structure containing different elements (nitrogen and oxygen). It is further categorized as an oxazine derivative, which plays a crucial role in medicinal chemistry due to its diverse biological activities.
The synthesis of 1,3-oxazinane hydrochloride typically involves a one-pot multicomponent reaction. Commonly used reagents include:
The molecular structure of 1,3-oxazinane hydrochloride features a six-membered ring with the following characteristics:
The molecular formula for 1,3-oxazinane hydrochloride is , where varies based on specific substituents on the aromatic rings. Commonly reported melting points and spectral data (e.g., Infrared spectroscopy) confirm the presence of functional groups associated with oxazines .
The mechanism underlying the biological activity of 1,3-oxazinane hydrochloride is believed to involve modulation of neurotransmitter systems, particularly through interactions with gamma-aminobutyric acid receptors. This suggests potential applications in treating neurological disorders such as epilepsy .
Molecular docking studies indicate that these compounds may exhibit binding affinity towards GABA receptors, supporting their role as anticonvulsants .
Relevant data regarding melting points and spectral characteristics are essential for confirming compound identity during synthesis .
1,3-Oxazinane hydrochloride is a saturated six-membered heterocyclic compound characterized by the presence of both oxygen (O) and nitrogen (N) atoms at the 1- and 3-positions within the ring, stabilized as a hydrochloride salt. Its molecular formula is C₄H₁₀ClNO, with a molecular weight of 123.58 g/mol [3] [5]. The hydrochloride salt enhances the compound's aqueous solubility and crystallinity, making it advantageous for synthetic and pharmacological applications. Within heterocyclic chemistry, 1,3-oxazinane serves as a versatile scaffold due to its structural similarity to bioactive natural products and its adaptability in ring-opening reactions and multicomponent transformations. Its core structure adopts a chair conformation, with nitrogen and oxygen atoms occupying axial positions, stabilized by hyperconjugative effects [5].
C1CNCOC1.Cl
Physicochemical Properties:
Property | 1,3-Oxazinane (Free Base) | 1,3-Oxazinane Hydrochloride | |
---|---|---|---|
Molecular Weight (g/mol) | 87.12 | 123.58 | |
Water Solubility | Low | High | |
Melting Point (°C) | 45–50 | 75–85 (estimated) | |
pKa (amine) | ~9.5 | ~7.0 (protonated) | [5] |
The synthesis of 1,3-oxazine derivatives has evolved from classical acid-catalyzed condensations to advanced methodologies emphasizing atom economy and sustainability. Early routes relied on Betti's reaction, involving the condensation of β-naphthol, formaldehyde, and primary amines under harsh conditions (e.g., strong acids, prolonged reaction times) [8]. The discovery of Lewis acid catalysts (e.g., alum, ZrOCl₂) in the mid-20th century improved yields but faced limitations in recyclability and selectivity [1]. A paradigm shift occurred with the advent of nanocatalysts and green solvents. For example, magnetic ferrierite nanocatalysts (M-FER/TEPA/SO₃H) enabled room-temperature synthesis of [1,3]-oxazines in water, achieving yields >90% within 30 minutes [1]. Similarly, graphene oxide-based nanocatalysts (GO-Fe₃O₄-Ti(IV)) facilitated solvent-free cyclizations at 65°C, reducing reaction times to 15–40 minutes [8].
Table 1: Evolution of Synthetic Methods for 1,3-Oxazine Derivatives
Era | Catalyst/Solvent | Conditions | Yield Range | Limitations | |
---|---|---|---|---|---|
Pre-2000 | Alum, ZrOCl₂ (acetic acid) | Reflux, 12–24 h | 40–70% | Low recyclability, toxic solvents | |
2000–2010 | VB₁ (water) | RT, 2–4 h | 75–85% | Moderate scope | [2] |
2010–Present | GO-Fe₃O₄-Ti(IV) (solvent-free) | 65°C, 15–40 min | 88–95% | None significant | [8] |
2020s | M-FER/TEPA/SO₃H (water) | RT, 20–30 min | >90% | None significant | [1] |
1,3-Oxazinane hydrochloride excels as a building block in MCRs due to its ring strain and bifunctional reactivity (nucleophilic nitrogen, electrophilic carbon). It enables the synthesis of complex heterocycles in one-pot procedures, aligning with green chemistry principles by minimizing waste. A notable application is its participation in solvent-controlled Brook rearrangements, where it acts as an electrophile alongside silyl dithianes to yield protected 1,5-amino alcohols—key intermediates for alkaloids like (−)-indolizidine 223AB [7]. Additionally, it facilitates Passerini-3CR reactions with carboxylic acids and isocyanides, producing epoxy-α-acyloxycarboxamides with high stereoselectivity (e.g., using diarylprolinol silyl ether catalysts) [7]. The hydrochloride salt’s solubility is critical for aqueous MCRs, as demonstrated in the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazines under solvent-free conditions using GO-Fe₃O₄-Ti(IV) nanocatalysts [8].
Table 2: MCRs Involving 1,3-Oxazinane Hydrochloride
Reaction Type | Components | Catalyst/Conditions | Product | Yield | |
---|---|---|---|---|---|
Brook Rearrangement | Silyl dithiane + 1,3-Oxazinane HCl + Aziridine | HMPA, Et₂O, −25°C | Protected 1,5-amino alcohols | 56% | [7] |
Passerini-3CR | Epoxyaldehyde + R-COOH + R-NC | Cat II (EtOH/H₂O) | Epoxy α-acyloxycarboxamides | 70–85% | [7] |
One-Pot Cyclization | β-Naphthol + Amine + Formaldehyde | GO-Fe₃O₄-Ti(IV), 65°C, solvent-free | 2,3-Dihydro-1H-naphtho[1,3]oxazines | 88–95% | [8] |
1,3-Oxazinane derivatives exhibit broad bioactivity, with the hydrochloride salt enhancing membrane permeability and target binding. Docking studies reveal potent inhibition of γ-aminobutyric acid A (GABA-A) receptors, crucial for anticonvulsant activity. For instance, naphthoxazine derivatives (e.g., S10, S11) suppressed pentylenetetrazole (PTZ)-induced seizures in murine models at 100 mg/kg, extending seizure latency by >300% compared to controls. Molecular dynamics confirmed interactions with GABA-A residues (Thr262, Phe289) [8]. Analogously, coumarin-annulated 1,3-oxazines showed antiplasmodial activity (IC₅₀: 1.8 µM against Plasmodium falciparum) by inhibiting heme polymerization [5]. Ferrocene-conjugated derivatives induced ROS-mediated cytotoxicity in breast cancer cells (MDA-MB-231, IC₅₀: 12.5 µM) [5] [1]. The structural versatility allows tuning of electronic and steric properties, optimizing target engagement.
Table 3: Biological Activities of 1,3-Oxazinane Derivatives
Derivative | Target/Model | Activity (IC₅₀/MIC) | Mechanism | |
---|---|---|---|---|
Coumarin-oxazinane HCl | Plasmodium falciparum | 1.8 µM | Heme polymerization inhibition | [5] |
Ferrocenyl-oxazinane HCl | MDA-MB-231 breast cancer | 12.5 µM | ROS generation | [5] |
Naphthoxazinane HCl (S11) | PTZ-induced seizures | 100 mg/kg (in vivo) | GABA-A receptor agonism | [8] |
Naphthoxazinane HCl (S10) | GABA-A receptor | Docking score: −9.2 kcal/mol | H-bonding with Thr262, Phe289 | [8] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7